Methyl 3-aminopropanoate

Physical chemistry Process chemistry Purification engineering

Methyl 3-aminopropanoate (CAS 4138-35-6), also known as methyl β-alaninate or 3-aminopropionic acid methyl ester, is a C3 β-amino acid methyl ester with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol. It is the methyl ester of the non-proteinogenic β-amino acid β-alanine, placing the amino group on the β-carbon rather than the α-carbon as in standard α-amino acid esters.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 4138-35-6
Cat. No. B1212324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminopropanoate
CAS4138-35-6
Synonymsmethyl beta-alanate
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCOC(=O)CCN
InChIInChI=1S/C4H9NO2/c1-7-4(6)2-3-5/h2-3,5H2,1H3
InChIKeyUZCXPYDBYUEZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminopropanoate (CAS 4138-35-6): Procurement-Relevant Baseline for a C3 β-Amino Ester Building Block


Methyl 3-aminopropanoate (CAS 4138-35-6), also known as methyl β-alaninate or 3-aminopropionic acid methyl ester, is a C3 β-amino acid methyl ester with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol . It is the methyl ester of the non-proteinogenic β-amino acid β-alanine, placing the amino group on the β-carbon rather than the α-carbon as in standard α-amino acid esters. The compound exists as a colourless liquid in its free base form with a boiling point of 151.8±23.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm³, a melting point of 103–104 °C, and a flash point of 26.5 °C . Its computed LogP is 0.2085 and its topological polar surface area is 52.32 Ų . The hydrochloride salt (CAS 3196-73-4) is a white to off-white crystalline powder with a molecular weight of 139.58 g/mol, typically supplied at ≥98% purity by major commercial vendors .

Why Generic Substitution of Methyl 3-Aminopropanoate with Other β-Amino Esters Fails: Critical Physicochemical and Reactivity Divergence


Methyl 3-aminopropanoate cannot be freely interchanged with its closest structural analogs—ethyl 3-aminopropanoate, methyl 2-aminopropanoate (alanine methyl ester), 3-aminopropanoic acid (β-alanine), methyl 4-aminobutanoate, or even its own hydrochloride salt—because each substitution alters at least one critical parameter: (i) the boiling point rises by approximately 16 °C when moving from the methyl to the ethyl ester (151.8 °C vs. 167.8 °C at 760 mmHg), directly impacting distillation purification protocols and solvent removal strategies ; (ii) the methyl ester of 3-aminopropanoic acid occupies a unique position where it resists intramolecular lactamization under alkaline conditions, unlike the 4-aminobutanoate and 5-aminopentanoate homologues which cyclise to 5- and 6-membered lactams with rate constants differing by ~23-fold [1]; (iii) the β-amino substitution pattern produces a pKₐ that is sharply elevated relative to α-amino acid methyl esters, fundamentally altering protonation state and reactivity in coupling reactions [1]; and (iv) the free base is a low-flash-point liquid (26.5 °C) whereas the hydrochloride is a stable crystalline solid, dictating entirely different storage, handling, and formulation pathways .

Quantitative Evidence Guide: Methyl 3-Aminopropanoate Differentiation Against Closest Analogs


Boiling Point Differential: Methyl vs. Ethyl 3-Aminopropanoate and Distillation Feasibility

Methyl 3-aminopropanoate exhibits a boiling point of 151.8±23.0 °C at 760 mmHg, which is approximately 16 °C lower than that of its direct homolog ethyl 3-aminopropanoate (167.8±23.0 °C at 760 mmHg) . This 16 °C boiling point gap translates into a meaningful practical advantage for methyl ester users: distillation-based purification requires lower heating bath temperatures, reducing thermal decomposition risk for heat-sensitive downstream intermediates. The flash point of the methyl ester (26.5±20.1 °C) is also substantially lower than that of the ethyl ester (41.4±20.1 °C), which must be factored into process safety assessments but also indicates higher volatility amenable to vacuum stripping . Conversely, if a higher-boiling, lower-volatility ester is preferred for a specific solvent system, the ethyl ester may be the more appropriate choice—confirming that the two are not interchangeable without adjusting work-up protocols.

Physical chemistry Process chemistry Purification engineering

Resistance to Intramolecular Lactamization Under Alkaline Conditions: Methyl 3-Aminopropanoate vs. Chain-Extended Homologs

Under alkaline hydrolysis conditions (25–50.2 °C, I = 0.1 mol L⁻¹), the neutral free base form (E) of 3-aminopropanoic acid methyl ester (3-AP Me) does not undergo intramolecular aminolysis (lactamization), instead following a straightforward BAc2 hydrolysis pathway [1]. In sharp contrast, the E forms of both the 4-aminobutanoic acid methyl ester (4-AB Me) and 5-aminopentanoic acid methyl ester (5-APe Me) undergo lactamization to form 5- and 6-membered lactams respectively, with the 6-membered lactam ring formation rate constant (kL₆) being approximately 23 times larger than the corresponding 5-membered lactam rate constant (kL₅) [1]. The absence of this side reaction in 3-AP Me is mechanistically rationalised by the fact that a potential 4-membered β-lactam ring is energetically unfavourable, whereas the 5- and 6-membered rings accessible to the 4-AB and 5-APe esters are of optimum size for ring closure [1]. This kinetic divergence means that methyl 3-aminopropanoate can be used in aqueous alkaline media without competing lactam formation, whereas the homologous 4-aminobutanoate and 5-aminopentanoate esters would generate substantial lactam by-products under identical conditions, compromising yield and purity.

Reaction mechanism Side-reaction suppression Kinetic selectivity

pKₐ Shift: β-Amino Ester vs. α-Amino Ester Ionization State at Physiological and Synthetic pH

The thermodynamic proton dissociation constant (pKₐᵀ) rises sharply from 2-aminoethanoic acid methyl ester hydrochloride (2-AE Me·HCl) to 3-aminopropanoic acid methyl ester hydrochloride (3-AP Me·HCl), reflecting the removal of the strong electron-withdrawing –I effect of the adjacent alkoxycarbonyl group on the ammonium centre [1]. The pKₐᵀ values of α-amino acid methyl ester hydrochlorides are approximately 2 units lower than those of corresponding n-alkylammonium ions, whereas the β-amino ester (3-AP Me·HCl) exhibits a substantially higher pKₐᵀ due to the intervening methylene spacer [1]. Beyond the 3-amino position, further chain extension to the 4-, 5-, and 6-amino esters produces only much smaller incremental rises in pKₐᵀ [1]. Importantly, the nature of the ester alkyl group (methyl, ethyl, or benzyl) has negligible effect on pKₐᵀ; the methyl, ethyl, and benzyl ester hydrochlorides of 4-aminobutanoic acid have almost identical pKₐᵀ values [1]. Consequently, the critical pKₐᵀ differentiation is between the α-amino ester (strongly acid-strengthened ammonium) and the β-amino ester (significantly less acidic ammonium), meaning that at a given pH, the protonation state—and hence the nucleophilic reactivity of the free amine and the electrophilic character of the protonated form—differ substantially between methyl 2-aminopropanoate (alanine methyl ester) and methyl 3-aminopropanoate, altering coupling kinetics and pH buffering requirements.

Ionization state Coupling reactivity pKₐ differentiation

Physical Form and Handling: Free Base Liquid vs. Hydrochloride Salt Crystalline Solid

Methyl 3-aminopropanoate in its free base form (CAS 4138-35-6) is a colourless liquid with a flash point of 26.5 °C, a density of 1.0 g/cm³, and a melting point of 103–104 °C, indicating that it solidifies near ambient temperature and requires careful temperature control during handling . The hydrochloride salt (CAS 3196-73-4), in contrast, is a white to off-white crystalline powder with a melting point of 102–104 °C, supplied commercially at ≥98% purity (TCI America) or 99.4% purity (CymitQuimica) . The free base has a low flash point (26.5 °C), classified as flammable, whereas the hydrochloride salt is non-flammable under standard conditions, eliminating the need for flame-proof storage . The free base's liquid state at room temperature complicates precise gravimetric dispensing for small-scale reactions, while the crystalline hydrochloride allows accurate weighing on a standard laboratory balance. The free base also requires storage under inert atmosphere and at low temperature (-20 °C) to prevent degradation, whereas the hydrochloride is typically stored at 2–8 °C or ambient temperature depending on the supplier .

Form selection Storage stability Weighing accuracy

Intermediate Specificity for HDAC Inhibitor Synthesis: Trichostatin A and Trapoxin B

β-Alanine methyl ester (methyl 3-aminopropanoate) is the established intermediate for the synthesis of Trichostatin A (TSA) and Trapoxin B, both potent histone deacetylase (HDAC) inhibitors . The reference literature—Jung, M. F. et al., Bioorg. Med. Chem. Lett.—explicitly employs the β-alanine methyl ester scaffold in constructing the hydroxamic acid functionality of TSA . In a patented synthetic route for β-alanine methyl ester sulfate salt (CN106316869A), the esterification of β-alanine with methanol using concentrated sulfuric acid achieves yields of 90–95%, demonstrating a scalable, high-yielding process specifically for the methyl ester [1]. While the ethyl ester could conceptually serve the same role, the established literature protocols, analytical reference standards, and impurity profiling are built around the methyl ester. Substituting the ethyl ester would require re-validation of the entire synthetic sequence, including re-optimisation of coupling conditions, deprotection timing, and chromatographic retention times. Furthermore, the methyl ester's lower molecular weight per mole of active amine (103.12 g/mol vs. 117.15 g/mol for the ethyl ester) provides a ~12% atom economy advantage in the final coupling step [2].

Medicinal chemistry HDAC inhibitors Intermediate sourcing

Lipophilicity and Polar Surface Area: Impact on Chromatographic Behaviour and Aqueous/Organic Partitioning

Methyl 3-aminopropanoate has a computed LogP of 0.2085 and a topological polar surface area (TPSA) of 52.32 Ų [1]. The ethyl homolog (ethyl 3-aminopropanoate) has a computed LogP of approximately -0.41 to +0.5 (estimated range from available data) with a comparable TPSA [2]. The methyl ester's lower LogP compared with higher alkyl esters translates into earlier elution on reversed-phase HPLC (C18) columns and greater water solubility, which is advantageous for aqueous-phase reactions and for removal of excess reagent by aqueous washing. The free base methyl ester's LogP of ~0.2 places it near the optimal range for partitioning between aqueous and organic phases during extractive work-up, whereas the parent carboxylic acid (3-aminopropanoic acid) is predominantly water-soluble and requires different isolation strategies. The methyl ester's moderate LogP also facilitates removal of unreacted starting material by aqueous extraction when used in excess in peptide coupling reactions. The TPSA of 52.32 Ų is well below the 140 Ų threshold associated with poor membrane permeability, indicating that the methyl ester form is suitable as a prodrug intermediate or for generating membrane-permeable derivatives [1].

Chromatography LogP Purification method development

Methyl 3-Aminopropanoate (CAS 4138-35-6): Highest-Value Application Scenarios Based on Quantitative Differentiation Evidence


Solution-Phase Peptide Synthesis Requiring Alkaline Aqueous Work-Up Without Lactam Side-Product Formation

When a synthetic sequence demands exposure of the amino ester intermediate to aqueous alkaline conditions (e.g., bicarbonate wash, pH ≥ 9 extraction, or base-mediated coupling), methyl 3-aminopropanoate is the only viable choice among the ω-amino acid methyl ester series because it does not undergo intramolecular lactamization, unlike methyl 4-aminobutanoate and methyl 5-aminopentanoate which cyclise to 5- and 6-membered lactams respectively under identical conditions [1]. This directly translates into higher isolated yields and eliminates the need for chromatographic separation of the lactam by-product. The methyl ester's 16 °C lower boiling point relative to the ethyl ester also simplifies solvent removal under reduced pressure without exceeding thermally safe limits for the peptide product .

HDAC Inhibitor (Trichostatin A / Trapoxin B) Intermediate Sourcing with Established Literature Protocol

For medicinal chemistry programmes targeting histone deacetylase inhibitors, methyl 3-aminopropanoate (as its hydrochloride salt) is the literature-precedented intermediate for constructing the β-alanine-derived moiety of Trichostatin A and Trapoxin B . A scalable patent process (CN106316869A) delivers the methyl ester sulfate salt in 90–95% yield via Fischer esterification, providing a robust manufacturing starting point [2]. Substitution with the ethyl ester would require complete re-optimisation of the subsequent coupling, deprotection, and purification steps, incurring significant development cost. Procuring the methyl ester ensures direct alignment with published analytical reference data and impurity profiles.

Bidentate Pyridine-Acid Ligand Synthesis for Coordination Chemistry and Catalysis

Methyl 3-aminopropanoate hydrochloride is explicitly utilised in the synthesis of bidentate pyridine-acid ligands, where the methyl ester serves as a protected carboxylate that can be unmasked by mild alkaline hydrolysis after ligand assembly . The methyl ester's faster hydrolysis kinetics relative to the ethyl ester (a general feature of methyl vs. ethyl esters in alkaline media) provide a practical advantage in the final deprotection step, reducing reaction time and minimising base-catalysed degradation of the pyridine ligand framework. The crystalline hydrochloride salt form enables precise stoichiometric control during the ligand coupling step, which is critical for maintaining the correct metal-to-ligand ratio in the final coordination complex .

Low-Temperature Distillation-Coupled Reactive Processes Where Thermal Stability Is Limiting

In process chemistry routes where the methyl 3-aminopropanoate intermediate must be distilled or stripped from the reaction mixture, its boiling point of 151.8 °C at 760 mmHg—16 °C lower than the ethyl ester—permits distillation at a correspondingly lower heating bath temperature . For heat-sensitive substrates or products that decompose above ~140 °C, this 16 °C margin can mean the difference between successful isolation and thermal degradation. The free base's flash point of 26.5 °C, however, mandates flame-proof equipment and inert atmosphere, which may favour use of the non-flammable hydrochloride salt when distillation is not required and direct coupling is planned .

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